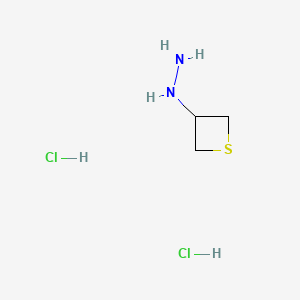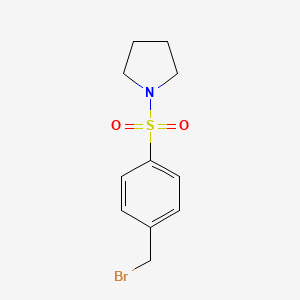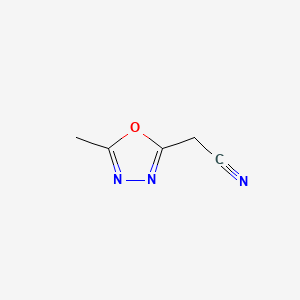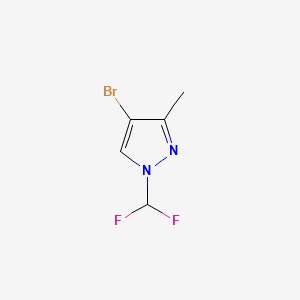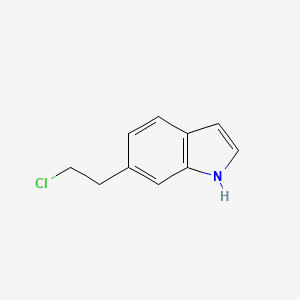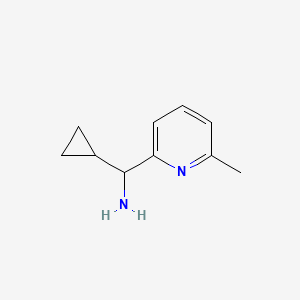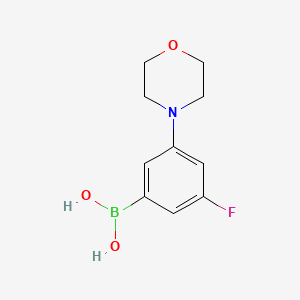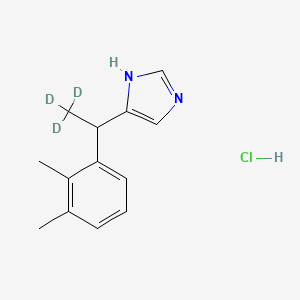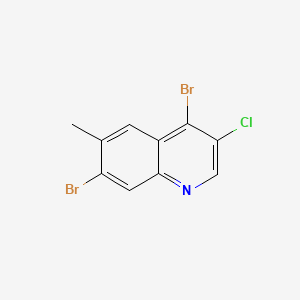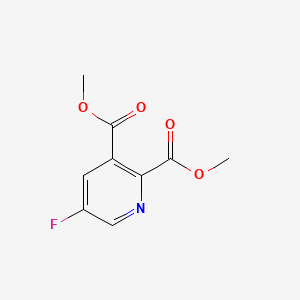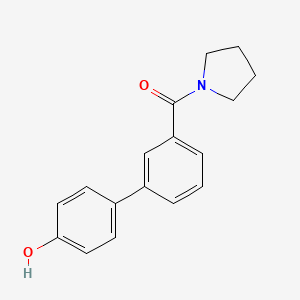
4-(3-Pyrrolidinylcarbonylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Pyrrolidinylcarbonylphenyl)phenol” is a chemical compound with the CAS Number: 1261947-62-9 and a molecular weight of 267.33 . It has a linear formula of C17H17NO2 . The compound is also known as 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-4-ol .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of corresponding anilines . For instance, substituted 4-phenoxy-phenols are prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the pyrrolidine ring. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized .科学的研究の応用
Pharmacological Review and Biological Activities
Phenolic compounds, such as Chlorogenic Acid (CGA) and others, have been widely studied for their diverse biological and pharmacological effects. CGA, for example, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and anti-hypertensive activities. It is speculated that CGA and similar phenolic acids play crucial roles in lipid and glucose metabolism regulation, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These compounds cause hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. The hypocholesterolemic influence of CGA may result from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Protein–Phenolic Interactions
Polyphenols form complexes with proteins, leading to changes in structural, functional, and nutritional properties of both compounds. These interactions are influenced by temperature, pH, protein type and concentration, and the structure of phenolic compounds. While the exact mechanism of how proteins influence polyphenols is still unknown, studies have shown that protein solubility decreases, and thermal stability might improve as a result of these interactions. Proteins significantly decrease the antioxidant capacity of polyphenols, but results vary due to differences in analytical techniques (Ozdal, Çapanoğlu, & Altay, 2013).
Potential Biological Activity of Phenolic Compounds
Phenolic compounds' potential biological activity extends to preventing plant cell malignancy by regulating phytohormones, thereby reducing plant over-growth rate and tumor development. Polyphenols can modulate lipid metabolism and glucose, offering therapeutic roles in treating metabolic related disorders. These compounds also possess antibacterial, antiviral, anti-microbial, and CNS stimulatory activities, contributing to their wide range of pharmacological applications (Rasouli et al., 2016).
作用機序
While the specific mechanism of action for “4-(3-Pyrrolidinylcarbonylphenyl)phenol” is not available, phenolic compounds like it are known to be potent proteolytic agents . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-8-6-13(7-9-16)14-4-3-5-15(12-14)17(20)18-10-1-2-11-18/h3-9,12,19H,1-2,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZKZWSRHPUYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683637 |
Source


|
| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-62-9 |
Source


|
| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

